molecular formula C15H16N4O2 B2671795 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-cyanobenzamide CAS No. 2034396-65-9

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-cyanobenzamide

Cat. No.: B2671795
CAS No.: 2034396-65-9
M. Wt: 284.319
InChI Key: NWRJQUKGRFDRTL-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-cyanobenzamide is a synthetic organic compound that features a pyrazole ring, an ethoxyethyl chain, and a cyanobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-cyanobenzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanobenzamide group into amines.

    Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-cyanobenzamide involves its interaction with specific molecular targets. The pyrazole ring can bind to metal ions, facilitating catalytic processes. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-cyanobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications set it apart from similar compounds.

Properties

IUPAC Name

3-cyano-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c16-12-13-3-1-4-14(11-13)15(20)17-6-9-21-10-8-19-7-2-5-18-19/h1-5,7,11H,6,8-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRJQUKGRFDRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCOCCN2C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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